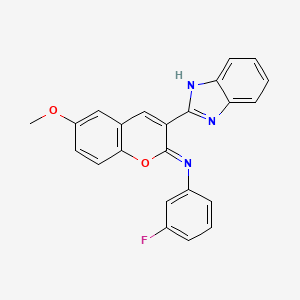

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-6-methoxy-2H-chromen-2-imine

Description

The compound (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-6-methoxy-2H-chromen-2-imine features a chromen-imine scaffold substituted with a benzodiazolyl group at position 3, a 3-fluorophenyl group at the imine nitrogen, and a methoxy group at position 6 of the chromen ring. The benzodiazolyl moiety may enhance π-π stacking, while the imine linkage could contribute to tautomerism or metal coordination .

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-N-(3-fluorophenyl)-6-methoxychromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O2/c1-28-17-9-10-21-14(11-17)12-18(22-26-19-7-2-3-8-20(19)27-22)23(29-21)25-16-6-4-5-15(24)13-16/h2-13H,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVUKHHZICZFKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=NC3=CC(=CC=C3)F)C(=C2)C4=NC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with an appropriate nucleophile.

Construction of the Chromenimine Structure: This could be synthesized via a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or benzodiazole moieties.

Reduction: Reduction reactions could target the imine group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its chromene structure allows for various functionalizations that can lead to the development of new materials and compounds with enhanced properties.

Biology

In biological research, the compound has been investigated for its potential as a fluorescent probe due to its unique chromophoric properties. This application is crucial in cellular imaging and tracking biological processes.

Medicine

The pharmacological properties of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-6-methoxy-2H-chromen-2-imine have been studied extensively:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells (T47D) and cervical cancer cells (HeLa) through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.

Case Studies

Several studies have highlighted the applications of this compound:

- Anticancer Studies : Research utilizing MTT assays demonstrated that derivatives of this compound significantly reduced cell viability in cancer cell lines, suggesting potential therapeutic applications in oncology .

- Fluorescent Probes : Studies have explored the use of this compound as a fluorescent probe for imaging applications, showcasing its ability to selectively stain certain cellular components .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with proteins or nucleic acids, altering their function. The benzodiazole and fluorophenyl groups could facilitate binding to hydrophobic pockets in proteins, while the methoxy group might enhance solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzodithiazine Derivatives ()

Compounds such as N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () and 6-chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () share a heterocyclic core but replace benzodiazole with benzodithiazine (sulfur and nitrogen atoms instead of two nitrogens). Key differences include:

- Electronic Effects : The sulfone groups in benzodithiazine derivatives (IR: 1345–1160 cm⁻¹ for SO₂ ) introduce strong electron-withdrawing effects, unlike the benzodiazolyl group in the target compound.

- Biological Relevance : Hydrazine substituents in benzodithiazines (e.g., N-NH₂ in ) may confer antibacterial activity, whereas the fluorophenyl group in the target compound could enhance membrane permeability .

Table 1: Structural and Spectroscopic Comparison

| Feature | Target Compound | Benzodithiazine Derivatives |

|---|---|---|

| Core Heterocycle | Benzodiazolyl | 1,4,2-Benzodithiazine |

| Key IR Peaks (cm⁻¹) | C=N (~1600–1650 inferred) | C=N: 1605–1645; SO₂: 1155–1345 |

| Substitutents | 3-Fluorophenyl, 6-methoxy | Chloro, methyl, hydrazine |

Chromen-2-One Derivatives ()

The compound 3-(1-(benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one () shares a chromen scaffold but replaces the imine with a ketone (chromen-2-one). Key distinctions:

- Reactivity : The imine in the target compound may undergo tautomerism or act as a ligand, while the ketone in chromen-2-one derivatives is less reactive but participates in hydrogen bonding.

- Synthesis : Both compounds utilize condensation reactions (e.g., hydroxylamine in vs. hydrazine derivatives in benzodithiazines ).

Imidazopyridine Derivatives ()

Compounds like N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methyl)benzenamine () feature fluorophenyl groups but differ in the core heterocycle (imidazopyridine vs. chromen-imine).

- Bioactivity : Fluorophenyl-substituted imidazopyridines show antimicrobial activity, suggesting the target compound’s 3-fluorophenyl group may similarly enhance bioactivity .

- Spectral Data : The fluorophenyl group in both compounds would cause distinct ¹H-NMR shifts (e.g., aromatic protons at δ ~7.8–7.9 ppm in vs. δ ~7.3–7.9 ppm in the target compound inferred from analogs).

Chromene Carboxamide Derivatives ()

Compounds such as (2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide () share the chromen-imine scaffold but include carboxamide groups.

- Electronic Effects : Methoxy groups in carboxamide derivatives () are electron-donating, similar to the 6-methoxy group in the target compound, but the fluorophenyl group introduces stronger electronegativity.

- Applications : Carboxamide derivatives are often explored as kinase inhibitors, whereas the target compound’s benzodiazolyl group may target nucleic acids or metalloenzymes .

Biological Activity

The compound (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-6-methoxy-2H-chromen-2-imine is a synthetic derivative that belongs to the class of benzodiazoles and chromenes. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Adenosine Receptors : The compound exhibits antagonistic properties against adenosine receptors, which are implicated in numerous physiological processes including neurotransmission and inflammation. Research indicates that similar benzodiazole derivatives can modulate these receptors effectively .

- Antioxidant Activity : The methoxy group in the chromene structure enhances the antioxidant properties of the compound, potentially providing protective effects against oxidative stress .

- Anticancer Potential : Preliminary studies have suggested that the compound may inhibit cancer cell proliferation by inducing apoptosis through various signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Adenosine Receptor Antagonism | Inhibition of receptor binding | |

| Antioxidant Activity | Reduction in reactive oxygen species | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

- Study on Anticancer Activity : A study demonstrated that a similar chromene derivative exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the chromene structure can enhance anticancer efficacy .

- Phytotoxicity Assessment : Research on coumarin derivatives indicated that modifications at specific positions significantly affected their phytotoxicity, hinting at possible agricultural applications for derivatives like this compound .

Q & A

Q. What are the optimized synthetic routes for preparing (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-6-methoxy-2H-chromen-2-imine?

The synthesis involves multi-step reactions starting with a chromene core, followed by functionalization with benzodiazolyl and fluorophenyl groups. Key steps include:

- Condensation reactions to introduce the imine group under controlled pH and temperature (e.g., using ethanol or DMF as solvents) .

- Substituent introduction : Methoxy groups are typically added via nucleophilic substitution, while fluorophenyl groups require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed by HPLC .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation employs:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, methoxy protons appear as singlets (~δ 3.8 ppm), and aromatic protons show splitting patterns consistent with substituents .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- Infrared (IR) spectroscopy : Peaks at ~1620 cm (C=N) and ~1250 cm (C-O) validate functional groups .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

- Enzyme inhibition studies : IC values are determined against targets like kinases or proteases using fluorogenic substrates .

- Cytotoxicity assays : MTT or SRB protocols assess viability in cancer cell lines (e.g., IC < 10 µM indicates potency) .

- Selectivity profiling : Counter-screening against non-target enzymes ensures specificity .

Advanced Research Questions

Q. How does the Z-configuration of the imine group influence reactivity and bioactivity?

The Z-configuration is stabilized by intramolecular hydrogen bonding between the imine nitrogen and adjacent methoxy oxygen, as shown in X-ray crystallography studies of analogous chromene-imines . This rigidity enhances target binding (e.g., kinase active sites) but may reduce solubility. Computational docking (e.g., AutoDock Vina) predicts binding modes and guides structural optimization .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected splitting in NMR) arise from dynamic processes like tautomerism or solvent effects. Solutions include:

- Variable-temperature NMR to freeze conformational changes .

- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous proof of configuration and stereochemistry .

- DFT calculations : Simulated spectra (NMR, IR) compare with experimental data to identify artifacts .

Q. How are environmental stability and degradation pathways studied for this compound?

- Hydrolytic stability : Incubation in buffers (pH 1–13) at 37°C monitors degradation via HPLC .

- Photolysis : UV-Vis exposure identifies photo-labile groups (e.g., fluorophenyl), with LC-MS tracking byproducts .

- Biotransformation : Microbial assays (e.g., soil slurry) assess biodegradation rates .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Challenges include:

- Twinned crystals : SHELXD (dual-space algorithms) and OLEX2 software improve phasing .

- Disorder in flexible groups : Refinement with restraints (SHELXL) and multi-conformer models enhance accuracy .

- Weak diffraction : High-intensity synchrotron radiation (e.g., Diamond Light Source) improves resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.